Cloderm is a topical medication primarily used to treat various dermatological conditions, including eczema, dermatitis, and other inflammatory skin disorders. Its active ingredient, Clocortolone Pivalate, is a corticosteroid that helps reduce inflammation, redness, and itching associated with these conditions. Cloderm is available in various formulations, including creams and ointments, making it versatile for different skin types and severities of conditions.
Cloderm is synthesized from Clocortolone Pivalate, which itself is derived from Clocortolone, a synthetic corticosteroid. The formulation of Cloderm may also include additional excipients to enhance its stability and efficacy.
Cloderm is classified as a topical corticosteroid. Corticosteroids are a class of steroid hormones that are produced in the adrenal cortex or are synthetically manufactured. They are widely used for their anti-inflammatory and immunosuppressive properties.
The synthesis of Clocortolone Pivalate involves several chemical reactions starting from precursors that include steroidal compounds. The general method includes:
The synthesis typically requires controlled reaction conditions such as temperature and pressure to optimize yield and purity. Analytical methods like High-Performance Liquid Chromatography (HPLC) are employed to monitor the reaction progress and to confirm the identity and purity of the final product.
Clocortolone Pivalate has a complex steroid structure typical of corticosteroids, characterized by four fused carbon rings. The molecular formula is , with a molecular weight of approximately 362.47 g/mol.
The primary chemical reactions involved in the synthesis of Clocortolone Pivalate include esterification and hydrolysis:
These reactions require careful control of conditions such as pH and temperature to prevent side reactions that could lead to impurities or reduced yields.
Cloderm works by binding to glucocorticoid receptors in the cytoplasm of target cells within the skin. This binding leads to:
Studies have shown that Clocortolone Pivalate effectively reduces levels of interleukin-1 and tumor necrosis factor-alpha, both key players in inflammation.
Cloderm is primarily used in dermatology for:
Clinical studies have demonstrated its efficacy in reducing symptoms such as itching, redness, and swelling, making it a valuable tool in dermatological therapy.
The therapeutic application of corticosteroids in dermatology began with the discovery of cortisol's anti-inflammatory effects in the mid-20th century. Early hydrocortisone preparations demonstrated efficacy but were limited by relatively weak anti-inflammatory activity, necessitating frequent application and yielding suboptimal results for many inflammatory dermatoses. This spurred systematic efforts to enhance glucocorticoid receptor affinity, skin penetration, and metabolic stability through molecular engineering. Key structural modifications included:
These innovations yielded agents with graduated potency, enabling clinicians to match therapeutic intensity to disease severity and anatomical site. The subsequent classification of TCs into seven potency classes (class 1: super-potent; class 7: least potent) provided a framework for rational prescribing. Mid-potency agents (classes 3–5) became particularly valuable for their balance of efficacy and safety, especially in chronic or sensitive areas [3] [6]. Clocortolone pivalate was developed within this paradigm, designed specifically to deliver mid-potency efficacy with a low propensity for irritation or barrier disruption.
Clocortolone pivalate (CP) originated from research focused on optimizing corticosteroid structure for enhanced cutaneous delivery and sustained activity. Its chemical designation is 9-chloro-6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-pivalate. Key structural innovations included:
Table 1: Key Patent and Commercialization Milestones for Clocortolone Pivalate
Year | Milestone | Entity Involved | |
---|---|---|---|
1973 | Synthesis patented (US Patent 3,729,495) | Schering AG | |
1977 | FDA approval for corticosteroid-responsive dermatoses (Cloderm® Cream 0.1%) | FDA | |
Pre-2008 | Commercial rights transferred to Coria Laboratories (DFB Pharmaceuticals) | Coria Laboratories | |
2008 | Acquisition of Coria Laboratories by Valeant Pharmaceuticals | Valeant Pharmaceuticals | |
2011 | Licensing agreement for US manufacturing and marketing | Promius Pharma (Dr. Reddy’s) | |
2022 | Included in Novan/EPI Health commercial portfolio generating $5.8M in Q2 revenue | Novan, Inc. | [4] [5] |
Following FDA approval in 1977, CP underwent extensive clinical evaluation. Phase III trials demonstrated efficacy across eczematous dermatoses, atopic dermatitis, psoriasis vulgaris, contact dermatitis, and seborrheic dermatitis. Notably, its approval included no age restrictions, facilitating use in pediatric populations—a significant differentiator from many contemporary steroids [1] [5]. Commercialization passed through several entities, with Promius Pharma (an affiliate of Dr. Reddy’s Laboratories) securing US rights in 2011. By 2022, it contributed significantly to Novan’s dermatology portfolio alongside products like Rhofade® and Wynzora® [4].
Clocortolone pivalate 0.1% cream is consistently classified as a mid-potency (class 4) corticosteroid within standardized systems such as the Stoughton-Cornell classification. This positioning reflects its vasoconstrictive capacity relative to benchmark agents like betamethasone valerate 0.1% (class 3–4) and triamcinolone acetonide 0.1% (class 4–5) [3] [6]. Its potency profile is characterized by:
Table 2: Molecular and Functional Properties Underlying Clocortolone Pivalate’s Mid-Potency Profile
Property | Clocortolone Pivalate 0.1% | Comparison to Typical Class 4 Agents |
---|---|---|
Lipophilicity | Highest among common mid-potency TCs [1] | Superior |
Receptor Binding | Enhanced by C-6 F, C-9 Cl configuration [5] | Unique advantage |
Vehicle Composition | Petrolatum/mineral oil/stearyl alcohol [1] | Barrier-protective |
Excipient Exclusion | Fragrance-free, lanolin-free, propylene glycol-free [5] | Low irritancy potential |
A critical pharmacological advantage lies in CP’s exceptional lipophilicity, the highest among mid-potency comparators. This facilitates efficient partitioning into the stratum corneum, achieving high epidermal concentrations with minimal transepidermal water loss (TEWL). The cream vehicle further enhances tolerability by incorporating occlusive (white petrolatum), humectant (mineral oil), and emollient (stearyl alcohol) components, which collectively support barrier repair—particularly beneficial in eczematous conditions characterized by barrier impairment [1] [5]. This combination of optimized molecular structure and barrier-compatible formulation enables CP to deliver efficacy characteristic of higher-class agents while maintaining the safety profile expected of mid-potency steroids.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7